D-Erythronolactone
Overview
Description
Erythrono-1, 4-lactone, also known as erythronate g-lactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Erythrono-1, 4-lactone is very soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, erythrono-1, 4-lactone is primarily located in the cytoplasm.
Erythrono-1,4-lactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4R-diastereomer). It is a butan-4-olide and a diol.
Mechanism of Action
Target of Action
D-Erythronolactone, also known as (3R,4R)-3,4-Dihydroxydihydrofuran-2(3H)-one or d-erythrono-1,4-lactone, is a chiral synthon used for the synthesis of certain natural products . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.
Mode of Action
The mode of action of this compound involves its use as a building unit in the synthesis of both enantiomers of epi-muricatacin . The reaction sequence for the introduction of the two different side chains is exchangeable, allowing for the synthesis of both enantiomers of the target molecule from one chiral precursor .
Biochemical Pathways
It’s known that this compound is used in the synthesis of certain natural products , which suggests it may play a role in various biochemical pathways related to these compounds.
Result of Action
Its role in the synthesis of both enantiomers of epi-muricatacin suggests it may have significant effects at the molecular level .
Properties
IUPAC Name |
(3R,4R)-3,4-dihydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935493 | |
Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Erythrono-1,4-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15667-21-7, 17675-99-9 | |
Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythrono-1,4-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-Erythronolactone?
A1: this compound has the molecular formula C4H6O4 and a molecular weight of 118.09 g/mol.
Q2: What is the structure of this compound?
A2: this compound is a four-carbon lactone (cyclic ester) with a hydroxyl group at the C2 and C3 positions.
Q3: Are there any spectroscopic data available for this compound?
A3: While specific spectroscopic data is not extensively discussed in the provided abstracts, common characterization techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are frequently mentioned. For instance, X-ray crystallography was used to confirm the relative configuration of tert-butyl 2-deoxy-4,5-O-isopropylidene-D-gluconate, a derivative synthesized using this compound as a starting material [].
Q4: Why is this compound considered a valuable starting material in organic synthesis?
A4: Its simple structure, inherent chirality, and multiple reactive sites make this compound a versatile building block. It allows for the introduction of stereochemical complexity and functional group diversity in synthesized molecules.
Q5: Can you provide some examples of how this compound is used in the synthesis of complex molecules?
A5: this compound serves as a key starting material for synthesizing various compounds, including:
- (-)-Swainsonine and (-)-8-epi-swainsonine: These were synthesized using this compound-derived enantiopure α,β-dialkoxy N-tert-butanesulfinylimines, employing allenylzinc or allenyl lithio cyanocuprate reagents [].
- Kedarcidin chromophore: An enantioselective synthesis of its proposed structure was achieved starting from 2,3-O-isopropylidene-D-erythronolactone [].
- Both enantiomers of endo-brevicomin and its 7-vinyl analogues: These were successfully synthesized using this compound and 2,3-O-isopropylidene-L-erythrose [, ].
- Thiazole analogues of the immunosuppressive agent (1R,2S,3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole: The synthesis involved condensation reactions of metallated thiazoles with this compound derivatives [].
- Optically Pure Methyl D-erythro-2,3-dihydroxybutanoate: Synthesized from this compound through a two-step process involving lactone ring-opening and reductive debromination [].
Q6: Are there any specific reactions where this compound displays unique reactivity?
A6: Yes, one interesting example is its reaction with hydriodic acid. Unlike other aldonolactones that predominantly yield γ-alkanolactones, this compound uniquely produces 3-iodo-n-butanoic acid [].
Q7: How does the stereochemistry of this compound influence its reactivity and the stereochemical outcome of reactions?
A7: The chiral centers in this compound direct the approach of reagents, often leading to diastereoselective transformations. This is evident in the synthesis of compounds like (-)-swainsonine [] and epi-muricatacin [], where high diastereoselectivity is achieved.
Q8: Are there instances where achieving high stereoselectivity with this compound-based reactions poses a challenge?
A8: Yes, certain reactions may not exhibit inherent high stereoselectivity. For example, in the preparation of intermediates for fluorinated lignans, the conjugate addition of 3-Fluorofuran-2(5H)-one, derived from this compound, with arene-carboxaldehyde dithioacetals resulted in a mixture of diastereoisomers [].
Q9: Does this compound itself possess any known biological activity?
A9: While this compound itself may not have potent direct biological activity, its derivatives exhibit interesting properties. For example, eritadenine, synthesized from this compound, displays hypocholesterolemic effects [].
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